molecular formula C22H20N2O5S B3866785 methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B3866785
M. Wt: 424.5 g/mol
InChI Key: IUGTZPWDHWHPDA-UHFFFAOYSA-N
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Description

“Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the linear formula C22H20N2O5S . It has a molecular weight of 424.479 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H20N2O5S . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 424.479 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources I found.

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene and its derivatives, including the compound , have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Psychotic Applications

Thiophene derivatives have shown anti-psychotic effects . This suggests that they could be used in the treatment of various psychiatric disorders.

Anti-Arrhythmic Effects

These compounds have also been found to have anti-arrhythmic properties . This means they could potentially be used in the treatment of irregular heartbeats.

Anti-Anxiety Applications

Thiophene derivatives have demonstrated anti-anxiety effects . This suggests potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been reported to possess anti-fungal properties . This makes them potential candidates for the development of new anti-fungal medications.

Antioxidant Properties

Thiophene derivatives have shown antioxidant properties . This suggests they could be used in the prevention of diseases caused by oxidative stress.

Anti-Mitotic Effects

These compounds have demonstrated anti-mitotic effects . This means they could potentially be used in the treatment of diseases characterized by abnormal cell division, such as cancer.

Anti-Microbial Properties

Thiophene derivatives have been reported to possess anti-microbial properties . This makes them potential candidates for the development of new anti-microbial drugs.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-28-22(27)17-14-9-5-11-16(14)30-21(17)24-19(18(25)13-7-3-2-4-8-13)23-20(26)15-10-6-12-29-15/h2-4,6-8,10,12,19,24H,5,9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGTZPWDHWHPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
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methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
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methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
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methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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